(2-氯-4-异丙氧苯基)硼酸

描述

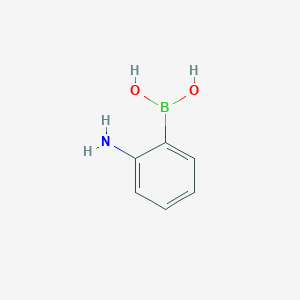

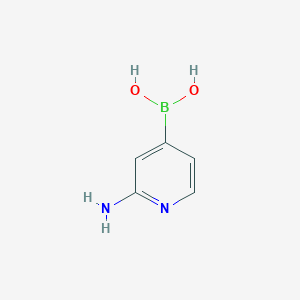

(2-Chloro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and industrial chemistry. They can act as synthetic intermediates, building blocks, and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid, they do provide insight into the synthesis of related boronic acid compounds. For example, the synthesis of boronic acid complexes can involve multiple stages, including the formation of intermediates and subsequent chelation by expulsion of certain groups and ring closure . Additionally, the introduction of functional groups such as aminophosphonic acid into boronic acids can lead to new derivatives with potential applications, suggesting that similar strategies could be applied to synthesize (2-Chloro-4-isopropoxyphenyl)boronic acid .

Molecular Structure Analysis

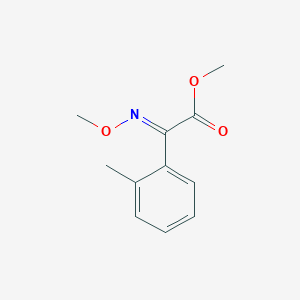

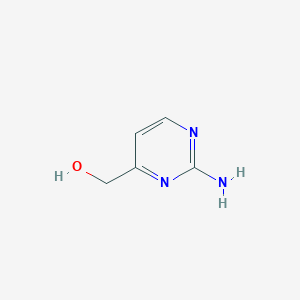

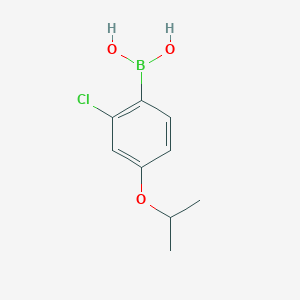

The molecular structure of boronic acids is characterized by the presence of a boron atom bonded to two hydroxyl groups. In the case of the related compounds discussed in the papers, the boronic acid moiety is attached to a phenyl ring, which can be further substituted with various groups such as amino, diethoxyphosphoryl, and nitro groups . These substitutions can influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is a fundamental reaction in the sensing and manipulation of biomolecules. The papers suggest that boronic acids can participate in complex formation reactions, as seen in the formation of a luminescent boron complex in sulfuric acid media . Additionally, boronic acids can catalyze reactions such as dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and stability of the boronic acid. The papers indicate that the introduction of substituents can lead to variations in properties such as solubility, crystallization behavior, and the ability to form hydrogen bonds and other non-covalent interactions . These properties are essential for the practical applications of boronic acids in different fields.

科学研究应用

药物化学和药物发现

硼酸因其独特的性质而在药物发现中受到极大关注。它们已整合到硼酸药物的开发中,FDA 和加拿大卫生部已批准了此类化合物用于临床使用。这些药物通常表现出增强的效力或改善的药代动力学特征,使硼酸在药物化学领域中具有价值 (Plescia & Moitessier,2020)。

环境科学

在环境应用中,硼酸被探索用于去除水中的硼,特别是在海水淡化过程中。这一点至关重要,因为硼虽然对植物来说是微量必需的,但高浓度时是有毒的。研究已经调查了反渗透和纳滤膜在去除硼方面的效率,强调需要更多的研究来优化这些过程以确保环境安全 (Tu、Nghiem 和 Chivas,2010)。

材料科学

硼酸在开发新材料中也发挥着重要作用,包括用于阻燃和木材防腐的材料。一些硼化合物的双重功能既提供耐火性,又提供防生物降解性,使其适用于户外应用 (Marney & Russell,2008)。

生物医学研究

在生物医学研究中,硼酸在传感器和生物传感器的开发中发挥作用。这些化合物可以与各种生物靶标结合,使其可用于设计可检测糖、糖化血红蛋白和其他生物分子的装置。它们在传感器应用中的多功能性源于硼酸与二醇和其他生物分子中发现的功能基团形成可逆共价键的能力 (Wang、Takahashi、Du 和 Anzai,2014)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHQUDYWHNUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627947 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-isopropoxyphenyl)boronic acid | |

CAS RN |

313545-47-0 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。